molecular formula C10H7FN2O2S B6145435 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 762287-54-7

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B6145435
CAS RN: 762287-54-7
M. Wt: 238.2
InChI Key:
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Description

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid, also known as 2-FATC, is a heterocyclic compound that is found in nature and is widely used in scientific research. It is a five-membered ring containing a nitrogen, sulfur, and carbon atom, and is a derivative of thiazole. It is an important building block for organic synthesis, and has been used in many different areas of research, including medicinal chemistry, organic chemistry, and biochemistry.

Mechanism of Action

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds in the body, and the inhibition of these enzymes can affect the absorption, distribution, and elimination of these compounds. In addition, 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has been shown to act as an agonist of certain G protein-coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, as well as to activate certain G protein-coupled receptors involved in the regulation of cell signaling pathways. In addition, 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available commercially. In addition, it is highly soluble in a variety of solvents, and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. It is sensitive to light and air, and can undergo a number of reactions with other compounds.

Future Directions

There are many potential future directions for research involving 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid. One potential area of research is in the development of new drugs and other compounds that make use of its biochemical and physiological effects. In addition, further research could be done to better understand the mechanism of action of 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid and its effects on enzymes and G protein-coupled receptors. Finally, research could be done to develop new methods of synthesis and new applications for 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid.

Synthesis Methods

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid can be synthesized by a variety of methods. One of the most common methods is the condensation of 4-fluorobenzaldehyde and thiourea in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces the desired product, 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid, as well as a byproduct, water. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with thiosulfate, and the reaction of 4-fluorobenzaldehyde with thiosemicarbazide.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has many applications in scientific research. It has been used in medicinal chemistry to design and synthesize novel drugs, as well as in organic chemistry to synthesize other compounds. It has also been used in biochemistry to study the structure and function of proteins and other biological molecules. In addition, 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has been used to study the mechanism of action of enzymes, as well as in the development of new catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves the reaction of 4-fluoroaniline with thiourea to form 2-[(4-fluorophenyl)amino]-1,3-thiazole, which is then oxidized to the corresponding carboxylic acid using potassium permanganate.", "Starting Materials": [ "4-fluoroaniline", "thiourea", "potassium permanganate" ], "Reaction": [ "4-fluoroaniline is reacted with thiourea in the presence of a suitable solvent and catalyst to form 2-[(4-fluorophenyl)amino]-1,3-thiazole.", "The resulting thiazole is then oxidized using potassium permanganate in the presence of a suitable oxidizing agent to form 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid.", "The product is then purified using standard techniques such as recrystallization or chromatography." ] }

CAS RN

762287-54-7

Product Name

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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